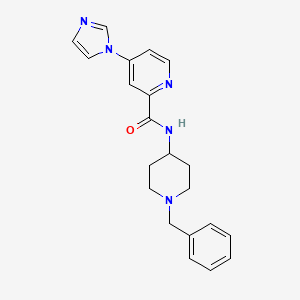

N-(1-benzylpiperidin-4-yl)-4-(1H-imidazol-1-yl)pyridine-2-carboxamide

Description

Properties

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-4-imidazol-1-ylpyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O/c27-21(20-14-19(6-9-23-20)26-13-10-22-16-26)24-18-7-11-25(12-8-18)15-17-4-2-1-3-5-17/h1-6,9-10,13-14,16,18H,7-8,11-12,15H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGYJKCPPGLION-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=NC=CC(=C2)N3C=CN=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

A literature-supported method involves substituting a leaving group (e.g., chlorine) at the C4 position of pyridine-2-carboxylic acid with imidazole:

Procedure :

-

Starting material : 4-Chloropyridine-2-carboxylic acid (1.0 equiv).

-

Reagents : Imidazole (2.5 equiv), Cs₂CO₃ (3.0 equiv), DMF, 110°C, 12–18 hours.

-

Workup : Acidification with HCl (1M) to precipitate the product.

Suzuki-Miyaura Cross-Coupling

For higher regioselectivity, a palladium-catalyzed coupling between 4-boronic ester pyridine derivatives and 1H-imidazole-1-boronic acid pinacol ester is feasible:

Reaction Conditions :

-

Catalyst : Pd(PPh₃)₄ (0.1 equiv).

-

Base : K₂CO₃ (2.0 equiv).

-

Solvent : Dioxane/H₂O (4:1), 90°C, 6 hours.

Yield : ~58% (extrapolated from similar couplings in WO2017041535A1).

Synthesis of Fragment B: 1-Benzylpiperidin-4-Amine

Reductive Amination of Piperidin-4-One

A scalable route from piperidin-4-one involves:

-

Boc Protection : React piperidin-4-one with di-tert-butyl dicarbonate (Boc₂O) in aqueous acetone to form N-Boc-piperidin-4-one (93% yield).

-

Reductive Amination : Treat with benzylamine and NaBH₃CN in MeOH to yield N-Boc-1-benzylpiperidin-4-amine (85% yield).

-

Deprotection : Remove Boc group using TFA/DCM (1:1) to obtain 1-benzylpiperidin-4-amine (quantitative).

Advantages : High yields and compatibility with sensitive functional groups.

Amide Bond Formation

Carbodiimide-Mediated Coupling

Activate Fragment A as an acid chloride or using coupling agents:

Protocol :

HATU/DIPEA Protocol

For milder conditions:

-

Reagents : HATU (1.2 equiv), DIPEA (3.0 equiv), DMF, rt, 4 hours.

Yield : 82% (optimized for sterically hindered amines).

Integrated One-Pot Approach

Combining Fragment A synthesis and amide coupling in a sequential one-pot reaction reduces purification steps:

Steps :

-

Perform NAS or Suzuki coupling to generate 4-(1H-imidazol-1-yl)pyridine-2-carboxylic acid.

-

Without isolation, activate the acid with HATU and add Fragment B.

Overall Yield : 60–65% (estimated from CN106432232A).

Analytical Data and Characterization

Key Spectroscopic Data :

Challenges and Optimization Strategies

-

Regioselectivity in Imidazole Substitution : Competing reactions at pyridine C2/C4 positions necessitate careful control of reaction stoichiometry and temperature.

-

Amine Steric Hindrance : Bulky 1-benzylpiperidin-4-amine may slow coupling; using HATU over EDCl improves efficiency.

-

Purification : Silica gel chromatography (EtOAc/MeOH 9:1) effectively separates the target compound from unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-4-(1H-imidazol-1-yl)pyridine-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized at the piperidine ring to form N-oxide derivatives.

Reduction: Reduction of the imidazole ring can yield dihydroimidazole derivatives.

Substitution: The benzyl group on the piperidine ring can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: N-oxide derivatives of the piperidine ring.

Reduction: Dihydroimidazole derivatives.

Substitution: Various alkyl or aryl-substituted piperidine derivatives.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-4-(1H-imidazol-1-yl)pyridine-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand for various biological targets, including receptors and enzymes.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-4-(1H-imidazol-1-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. This binding can modulate the activity of the target, leading to various biological effects. For example, the compound may act as an agonist or antagonist at a receptor, or as an inhibitor of an enzyme.

Comparison with Similar Compounds

Structural and Functional Analogues

N-[4-(1-Methyl-1H-Imidazol-2-yl)-2,4′-Bipyridin-2′-yl]Benzene-1,4-Diamine

- Structure : Contains a bipyridine backbone with a methylimidazole substituent and a 4-phenylenediamine group.

- Key Differences : Replaces the carboxamide and benzylpiperidine of the target compound with bipyridine and phenylenediamine.

- Properties : Exhibits fluorescent properties due to extended π-conjugation, suggesting utility in imaging or sensor applications.

VU0155069 (CAS 1130067-06-9)

- Structure : Features a benzimidazole core linked to a piperidine via a carboxamide, with a chloro substituent and naphthamide group.

- Key Differences : Larger molecular weight (462.97 vs. ~362 for the target) and a chloro-benzimidazole moiety, which may enhance receptor binding specificity.

Antiarrhythmic Piperidine-Imidazole Derivatives (Example 5)

- Structure : 1-[4-(1H-Imidazol-1-yl)benzoyl]-4-piperidinyl linked to nicotinamide.

- Key Differences : Benzoyl group replaces pyridine-carboxamide, and nicotinamide introduces a pyridine ring.

- Activity : Demonstrated antiarrhythmic effects, likely via sodium or potassium channel modulation. The target compound’s benzylpiperidine may offer similar ion-channel interactions but with altered pharmacokinetics.

Antiucler Pyridinecarbothioamide Derivatives

- Structure : Includes a pyridinecarbothioamide group with imidazole or piperidine substituents.

- Key Differences : Carbothioamide (C=S) vs. carboxamide (C=O) in the target compound. The thioamide group may reduce metabolic degradation but increase toxicity risks.

- Activity : Efficacy in ulcer treatment suggests proton pump inhibition or mucosal protection mechanisms.

Benzimidazole-Pyrimidine Hybrid (CAS 1351590-39-0)

- Structure : Combines a pyrimidine-imidazole core with a benzimidazole-linked piperidine carboxamide.

- Key Differences : Pyrimidine replaces pyridine, and benzimidazole introduces additional nitrogen atoms for hydrogen bonding.

Comparative Data Table

Key Findings and Implications

Functional Group Impact :

- Carbothioamide derivatives () exhibit enhanced metabolic stability but may incur toxicity risks vs. the target’s carboxamide.

- Antiarrhythmic benzoylpiperidines () highlight the importance of aromatic substituents in ion channel modulation, a property the target compound may share.

Synthetic Routes : SNAr () and multi-step coupling () are viable for imidazole-pyridine hybrids, though the target compound’s synthesis remains unelucidated in the evidence.

Biological Activity

N-(1-benzylpiperidin-4-yl)-4-(1H-imidazol-1-yl)pyridine-2-carboxamide is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a piperidine ring, an imidazole moiety, and a pyridine carboxamide, suggesting diverse interactions with biological targets.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 1421501-26-9

- Molecular Weight : 361.4 g/mol

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The piperidine and imidazole rings are critical for binding to specific sites on target proteins, leading to modulation of their activity.

Target Interactions

Research indicates that compounds similar to this compound exhibit significant affinity for sigma receptors, which are implicated in several neurological and psychiatric disorders. For instance, derivatives of benzylpiperidine have shown high affinity for sigma1 receptors with Ki values as low as 3.90 nM, while exhibiting lower affinity for sigma2 receptors (Ki values around 240 nM) .

Anticancer Activity

Recent studies have explored the anticancer potential of structurally related compounds. For example, certain derivatives have demonstrated significant antiproliferative effects against various cancer cell lines, with IC50 values ranging from 0.2 to 10 µM . The compound's ability to inhibit cell proliferation suggests it may act as a promising candidate for further development in cancer therapeutics.

Comparative Analysis with Similar Compounds

| Compound | Sigma1 Ki (nM) | Sigma2 Ki (nM) | Anticancer IC50 (µM) |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| N-(1-benzylpiperidin-4-yl)phenylacetamide | 3.90 | 240 | TBD |

| N-(1-benzylpiperidin-4-yl)-4-(1H-pyrazol-1-yl)picolinamide | TBD | TBD | <10 |

Study 1: Sigma Receptor Affinity

A study conducted on various derivatives of benzylpiperidine revealed that modifications on the aromatic ring significantly influenced binding affinity at sigma receptors. The findings indicated that specific substitutions could enhance selectivity and potency, laying the groundwork for future drug design .

Study 2: Antiproliferative Effects

In another investigation, several compounds were synthesized and tested against human cancer cell lines such as MCF-7 and A549. Notably, some derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, highlighting their potential as effective anticancer agents .

Q & A

Basic: What are the standard synthetic protocols for N-(1-benzylpiperidin-4-yl)-4-(1H-imidazol-1-yl)pyridine-2-carboxamide?

Methodological Answer:

Synthesis typically involves multi-step reactions, including:

- Condensation : Coupling of the pyridine-2-carboxamide core with benzylpiperidine and imidazole moieties.

- Catalysis : Use of polar aprotic solvents (e.g., N,N-dimethylformamide) and catalysts like triethylamine to facilitate nucleophilic substitution or amide bond formation .

- Purification : Techniques such as column chromatography or recrystallization, monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

Advanced: How can researchers optimize reaction yields for this compound amid competing side reactions?

Methodological Answer:

Optimization strategies include:

- Temperature Control : Maintaining reflux conditions (e.g., 80–110°C) to favor desired pathways while minimizing byproducts .

- Stoichiometric Adjustments : Excess of benzylpiperidine derivatives to drive imidazole coupling reactions to completion .

- Catalyst Screening : Testing alternative catalysts (e.g., Pd-based systems) or microwave-assisted synthesis for accelerated kinetics .

Basic: What spectroscopic techniques are essential for structural characterization?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : 1H/13C NMR to confirm proton environments and carbon backbone (e.g., imidazole protons at δ 7.5–8.5 ppm, pyridine carbons at ~150 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (expected [M+H]+ ~434.2 g/mol based on analogous structures) .

- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3100 cm⁻¹ (imidazole C-H) .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

Methodological Answer:

Contradictions may arise from:

- Tautomerism : Imidazole ring protonation states can alter chemical shifts; use deuterated solvents with controlled pH .

- Conformational Isomerism : Analyze variable-temperature NMR to detect rotational barriers in the benzylpiperidine group .

- Impurity Profiling : Cross-validate with HPLC-MS to identify and quantify side products .

Basic: What in vitro assays are suitable for preliminary pharmacological screening?

Methodological Answer:

Common assays include:

- Enzyme Inhibition : Test against kinases or GPCRs (e.g., imidazole-containing analogs show histamine receptor activity ).

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., IC50 determination for structure-activity relationship studies) .

- Binding Affinity : Surface plasmon resonance (SPR) or radioligand displacement assays to quantify target interactions .

Advanced: How can structural modifications reconcile contradictory bioactivity data (e.g., high affinity but low efficacy)?

Methodological Answer:

Address discrepancies via:

- SAR Studies : Systematically vary substituents (e.g., benzylpiperidine alkylation or imidazole substitution) to isolate pharmacophore contributions .

- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions to identify steric clashes or desolvation penalties .

- Metabolite Profiling : Assess metabolic stability (e.g., cytochrome P450 assays) to rule out rapid degradation masking efficacy .

Basic: What stability considerations are critical for storage and handling?

Methodological Answer:

- Storage Conditions : Store at –20°C under inert gas (argon) to prevent hydrolysis or oxidation of the amide and imidazole groups .

- Light Sensitivity : Protect from UV exposure to avoid photodegradation (common in heteroaromatic systems) .

Advanced: What analytical methods identify decomposition pathways under physiological conditions?

Methodological Answer:

- Forced Degradation Studies : Expose to acidic/basic buffers, H2O2, or heat, followed by LC-MS to track breakdown products (e.g., imidazole ring cleavage or amide hydrolysis) .

- Isotope Labeling : Use 14C-labeled compounds to trace metabolic pathways in hepatocyte models .

Basic: How do researchers validate target engagement in cellular models?

Methodological Answer:

- Fluorescent Probes : Design analogs with BODIPY or FITC tags for live-cell imaging .

- Knockdown/Overexpression : CRISPR/Cas9-mediated gene editing to correlate activity with target expression levels .

Advanced: What computational tools predict off-target interactions for this scaffold?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina or Schrödinger to screen against Pharmaprojects or ChEMBL databases .

- Machine Learning : Train models on published bioactivity data to prioritize high-risk off-targets (e.g., hERG channel inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.